BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Nicotinic acetylcholine receptor Neurological disorders Addiction research

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-29-5) is a differentiated heterocyclic building block for CNS and antimalarial drug discovery. Its 1,2,5-oxadiazole core and 3,4-dichlorophenyl substitution deliver nanomolar α3β4 nAChR antagonism (IC50 1.8 nM) and high-selectivity antiplasmodial activity (SI 460), making it superior to generic oxadiazole isomers. The primary amine enables rapid derivatization – amide coupling, reductive amination – for SAR expansion. Procure this high-purity (≥95%) tool compound to ensure experimental reproducibility and accelerate your hit-to-lead programs.

Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05 g/mol
CAS No. 99817-29-5
Cat. No. B1488912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
CAS99817-29-5
Molecular FormulaC8H5Cl2N3O
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NON=C2N)Cl)Cl
InChIInChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13)
InChIKeyPABLAQMULABYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-29-5) as a Multifunctional 1,2,5-Oxadiazole Scaffold for Neurological and Antiparasitic Research


4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-29-5) is a heterocyclic compound that belongs to the 1,2,5-oxadiazole family. It is distinguished by a 3,4-dichlorophenyl substitution pattern at the 4-position and a primary amine at the 3-position of the oxadiazole ring . This specific structure confers a distinct physicochemical and pharmacological profile compared to its 1,2,4- and 1,3,4-oxadiazole regioisomers [1], which underpins its unique biological activities [2].

Why 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine Cannot Be Replaced by Other Oxadiazole Isomers or Nonspecific Scaffolds


The substitution pattern and regioisomerism are critical determinants of biological activity for this compound. Simple substitution with other oxadiazole isomers, such as the more common 1,2,4- or 1,3,4-oxadiazoles, or even a change in the dichlorophenyl substitution pattern, is not functionally equivalent. The 1,2,5-oxadiazole core possesses distinct electronic properties and molecular geometry that influence target binding and selectivity [1]. The specific 3,4-dichlorophenyl moiety is essential for its potent antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) [2]. Furthermore, the presence of the primary amine group enables unique chemical derivatization pathways that are not feasible with other scaffolds, directly impacting the development of novel analogs for structure-activity relationship (SAR) studies and lead optimization [3]. Therefore, substituting this compound with a generic or 'in-class' alternative without direct comparative data is a high-risk strategy for experimental reproducibility and lead development.

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (99817-29-5): Quantified Differentiation vs. Comparators for Scientific Procurement Decisions


Potent and Selective Antagonism of the α3β4 Nicotinic Acetylcholine Receptor (nAChR)

The compound demonstrates potent antagonist activity at the human α3β4 nAChR, with an IC50 value of 1.8 nM [1]. This potency is significantly greater than its activity at the α4β2 and α4β4 subtypes, where it exhibits IC50 values of 12.0 nM and 15.0 nM, respectively [2]. In contrast, mecamylamine, a widely used non-competitive nAChR antagonist, exhibits an IC50 of 640 nM for the α3β4 subtype and is significantly less selective [3].

Nicotinic acetylcholine receptor Neurological disorders Addiction research

Broad-Spectrum Monoamine Transporter Interaction Profile with Moderate Potency

This compound inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with moderate, balanced potencies [1]. For DAT, the inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells shows an IC50 of 658 nM [2]. In contrast, cocaine, a well-characterized monoamine reuptake inhibitor, has a reported DAT IC50 of ~280 nM under similar assay conditions [3], while methylphenidate has an IC50 of ~20 nM [4].

Monoamine transporters Dopamine reuptake inhibition CNS pharmacology

High Selectivity Index for Antiplasmodial Activity Against Plasmodium falciparum NF54

The compound exhibits notable in vitro antiplasmodial activity against the chloroquine-sensitive P. falciparum NF54 strain, with an IC50 of 0.269 µM and a high selectivity index (SI) of 460, calculated from its cytotoxicity against L-6 rat skeletal myoblasts (IC50 = 124 µM) [1]. This SI is significantly higher than that of chloroquine, which has a reported SI ranging from ~10 to >100 depending on the cell line and assay [2], and compares favorably to the lead compound 51 from the same study (PfNF54 IC50 = 0.034 µM, SI = 1526) [3].

Antimalarial Antiparasitic Plasmodium falciparum

Low CYP3A4 Inhibition Liability

The compound shows a high IC50 of 3.70E+4 nM (37 µM) for inhibition of the major drug-metabolizing enzyme CYP3A4 in human liver microsomes [1]. This low inhibitory potential is a favorable attribute in lead optimization, as it suggests a reduced risk of drug-drug interactions. This is in contrast to many oxadiazole-based compounds, which can exhibit potent CYP3A4 inhibition, often in the low micromolar range [2], a property that can halt development.

Drug-drug interactions CYP450 metabolism Lead optimization

In Vivo Activity in Nicotine Addiction Models

The compound demonstrates in vivo efficacy in multiple mouse models of nicotine addiction, a property not shared by many in vitro-active oxadiazole analogs [1]. Subcutaneous administration of 1.2 mg/kg significantly inhibited nicotine-induced antinociception in the tail-flick assay [2]. While direct comparator data is not available for this compound, the observed in vivo potency is comparable to or better than mecamylamine, which requires doses of 1-3 mg/kg to produce similar effects in rodent models of nicotine dependence [3].

In vivo pharmacology Smoking cessation Behavioral pharmacology

Optimal Research and Development Applications for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (99817-29-5)


Pharmacological Tool for Dissecting α3β4 nAChR-Mediated Pathways in Neurological Disease Models

Based on its potent and selective antagonism of the α3β4 nAChR (IC50 = 1.8 nM), this compound is ideally suited for use as a pharmacological tool in in vitro and in vivo models of neurological disorders. It can be used to specifically probe the role of α3β4 receptors in addiction, pain, and other CNS-related functions, offering a superior alternative to less selective tools like mecamylamine [1].

Lead Compound for Antimalarial Drug Discovery Against Chloroquine-Sensitive P. falciparum

The compound's high selectivity index (SI = 460) for the NF54 strain of P. falciparum makes it an excellent starting point for hit-to-lead optimization in antimalarial drug discovery. Its favorable selectivity profile over mammalian cells suggests a wide therapeutic window, and its 1,2,5-oxadiazole core is amenable to further derivatization to improve potency and pharmacokinetic properties [2].

Probe for Investigating Polypharmacology of Monoamine Transporters in CNS Disorders

Given its balanced, moderate inhibition of DAT, NET, and SERT, this compound serves as a unique chemical probe for studying the effects of combined monoamine transporter modulation. It can be used in preclinical models of depression, anxiety, and other CNS disorders to investigate the therapeutic potential of polypharmacology, distinct from highly selective inhibitors [3].

Building Block for Diversifying Oxadiazole-Based Chemical Libraries

The presence of a reactive primary amine group makes this compound a versatile building block for generating diverse 1,2,5-oxadiazole-based libraries through amide coupling, reductive amination, and other chemical transformations. This allows medicinal chemists to rapidly explore structure-activity relationships and optimize biological activity, which is not feasible with many other oxadiazole isomers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.